molecular formula C56H58N2O23 B154809 Sbfi-AM CAS No. 129423-53-6

Sbfi-AM

Cat. No.: B154809
CAS No.: 129423-53-6
M. Wt: 1127.1 g/mol
InChI Key: MWUYLQGOGOLRQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium-binding benzofuran isophthalate acetoxymethyl ester (SBFI AM) is a fluorescent sodium indicator dye. It is widely used in biological and chemical research to measure intracellular sodium ion concentrations. This compound is particularly valuable due to its ability to selectively bind sodium ions over potassium ions, making it a useful tool for studying sodium dynamics in various cellular processes .

Mechanism of Action

Target of Action

Sbfi-AM, also known as Sodium-binding Benzofuran Isophthalate Acetoxymethyl ester, is a sodium-sensitive molecule . It primarily targets sodium ions (Na+) in cells . The role of these targets is crucial in various cellular functions, including the generation of action potentials and resting membrane potentials in excitable cells like neurons and cardiac muscle cells .

Mode of Action

This compound interacts with its targets (Na+ ions) by binding to them . This binding results in an increase in fluorescence intensity . The spectral response of this compound upon ion binding permits excitation ratio measurements , which can be used with the same optical filters and equipment used for other indicators like Fura-2 .

Biochemical Pathways

This compound is used to estimate Na+ gradients in isolated mitochondria, measure intracellular Na+ levels, and determine Na+ efflux in cells . It can also be used in combination with other fluorescent indicators to correlate changes in intracellular Na+ with Ca2+ and Mg2+ concentrations, intracellular pH, and membrane potential .

Pharmacokinetics

The pharmacokinetics of this compound involves its ability to permeate cell membranes . Once inside the cell, it binds to Na+ ions, which leads to changes in its fluorescence intensity . The dissociation constant (Kd) of this compound for Na+ is 3.8 mM in the absence of K+, and 11.3 mM in solutions with a combined Na+ and K+ concentration of 135 mM .

Result of Action

The binding of this compound to Na+ ions results in changes in the fluorescence intensity, which can be measured . This allows for the detection of physiological concentrations of Na+ in the presence of other monovalent cations . It also enables the correlation of changes in intracellular Na+ with other ions and cellular parameters .

Action Environment

The action of this compound can be influenced by environmental factors such as the presence of other ions. For instance, its selectivity for Na+ is about 18 times stronger than for K+ . Additionally, the presence of other fluorescent indicators can affect its ability to correlate changes in intracellular Na+ with other ions and cellular parameters .

Biochemical Analysis

Biochemical Properties

Sbfi-AM plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used to estimate Na+ gradients in isolated mitochondria, measure intracellular Na+ levels, and measure Na+ efflux in cells . Furthermore, it is used in combination with other fluorescent indicators to correlate changes in intracellular Na+ with Ca2+ and Mg2+ concentrations, intracellular pH, and membrane potential .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it can be used to detect changes in the membrane potential of neurons and myocytes .

Molecular Mechanism

The mechanism of action of this compound operates at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it inhibits specific enzymes, such as tyrosine kinases, which help to regulate cell growth and differentiation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed that the product’s stability, degradation, and long-term effects on cellular function vary in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on its activity or function are significant. It can be directed to specific compartments or organelles based on targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Sodium-binding benzofuran isophthalate acetoxymethyl ester is synthesized through a series of chemical reactions involving the coupling of benzofuran derivatives with isophthalate esters. The synthesis typically involves the following steps:

    Formation of Benzofuran Derivative: Benzofuran derivatives are synthesized through cyclization reactions involving phenol and acetylene derivatives.

    Coupling with Isophthalate Ester: The benzofuran derivative is then coupled with an isophthalate ester in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

    Acetoxymethyl Esterification: The final step involves the esterification of the coupled product with acetoxymethyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of sodium-binding benzofuran isophthalate acetoxymethyl ester follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Key considerations include:

Chemical Reactions Analysis

Types of Reactions

Sodium-binding benzofuran isophthalate acetoxymethyl ester undergoes several types of chemical reactions, including:

    Hydrolysis: The acetoxymethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Oxidation: The benzofuran moiety can undergo oxidation reactions to form various oxidized derivatives.

    Substitution: The compound can participate in substitution reactions, particularly at the benzofuran ring.

Common Reagents and Conditions

    Hydrolysis: Typically carried out in the presence of a strong acid or base, such as hydrochloric acid or sodium hydroxide, under aqueous conditions.

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Substitution: Reagents such as halogens (chlorine, bromine) and nucleophiles (amines, thiols) are used in substitution reactions.

Major Products Formed

Scientific Research Applications

Sodium-binding benzofuran isophthalate acetoxymethyl ester has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Sodium-binding benzofuran isophthalate acetoxymethyl ester is unique in its high selectivity for sodium ions over potassium ions. Similar compounds include:

    Potassium-binding benzofuran isophthalate (PBFI): Selective for potassium ions and used for measuring potassium ion concentrations.

    Sodium Green: Another sodium indicator with different spectral properties.

    CoroNa Green: A sodium indicator with higher sensitivity but lower selectivity compared to sodium-binding benzofuran isophthalate acetoxymethyl ester.

The uniqueness of sodium-binding benzofuran isophthalate acetoxymethyl ester lies in its combination of high selectivity for sodium ions and its ratiometric fluorescence properties, making it a valuable tool for precise and accurate measurement of sodium ion concentrations in various research applications .

Properties

IUPAC Name

bis(acetyloxymethyl) 4-[6-[13-[2-[2,4-bis(acetyloxymethoxycarbonyl)phenyl]-5-methoxy-1-benzofuran-6-yl]-1,4,10-trioxa-7,13-diazacyclopentadec-7-yl]-5-methoxy-1-benzofuran-2-yl]benzene-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C56H58N2O23/c1-33(59)72-29-76-53(63)37-7-9-41(43(21-37)55(65)78-31-74-35(3)61)49-23-39-25-51(67-5)45(27-47(39)80-49)57-11-15-69-16-12-58(14-18-71-20-19-70-17-13-57)46-28-48-40(26-52(46)68-6)24-50(81-48)42-10-8-38(54(64)77-30-73-34(2)60)22-44(42)56(66)79-32-75-36(4)62/h7-10,21-28H,11-20,29-32H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWUYLQGOGOLRQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCOC(=O)C1=CC(=C(C=C1)C2=CC3=CC(=C(C=C3O2)N4CCOCCN(CCOCCOCC4)C5=C(C=C6C=C(OC6=C5)C7=C(C=C(C=C7)C(=O)OCOC(=O)C)C(=O)OCOC(=O)C)OC)OC)C(=O)OCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C56H58N2O23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70402219
Record name SBFI-AM
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70402219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1127.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129423-53-6
Record name 1,3-Benzenedicarboxylic acid, 4,4′-[1,4,10-trioxa-7,13-diazacyclopentadecane-7,13-diylbis(5-methoxy-6,2-benzofurandiyl)]bis-, 1,1′,3,3′-tetrakis[(acetyloxy)methyl] ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=129423-53-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name SBFI-AM
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70402219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sbfi-AM
Reactant of Route 2
Reactant of Route 2
Sbfi-AM
Reactant of Route 3
Reactant of Route 3
Sbfi-AM
Reactant of Route 4
Reactant of Route 4
Sbfi-AM
Reactant of Route 5
Reactant of Route 5
Sbfi-AM
Reactant of Route 6
Reactant of Route 6
Sbfi-AM

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.